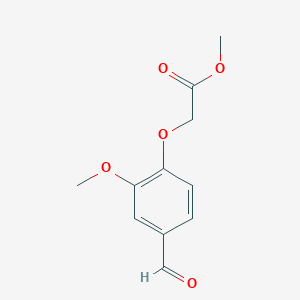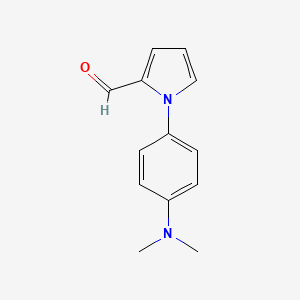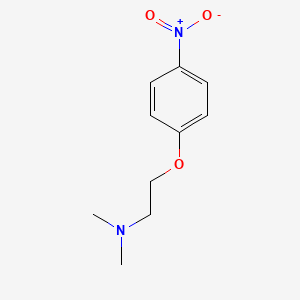![molecular formula C14H13NO4 B1298232 Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate CAS No. 540533-39-9](/img/structure/B1298232.png)
Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of complex molecules involving the methyl benzoate moiety often serves as a foundational step for developing new chemical entities with potential biological activities. For instance, Taylor et al. (1996) detailed the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate derivatives, highlighting the process's intricacies and the resulting compound's specific activities (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996). Similarly, Mohamad, Hassan, and Yusoff (2017) synthesized and characterized methyl 4-(4-aminostyryl) benzoate, pointing towards its potential as a precursor for Schiff base derivatives (Mohamad, Hassan, & Yusoff, 2017).
Biological Activities and Applications
- Understanding the biosynthesis and emission of methyl benzoate in natural systems, such as in snapdragon flowers, provides insights into its role in ecological interactions and potential applications in biotechnology. Dudareva et al. (2000) discussed how methyl benzoate is synthesized and emitted from snapdragon flowers, emphasizing its importance in attracting pollinators and its rhythmic emission pattern (Dudareva, Murfitt, Mann, Gorenstein, Kolosova, Kish, Bonham, & Wood, 2000).
Structural and Chemical Properties
- The study of hydrogen-bonded supramolecular structures of similar compounds reveals the importance of structural analysis in understanding the properties and potential applications of these molecules. Portilla, Mata, Nogueras, Cobo, Low, & Glidewell (2007) analyzed the hydrogen-bonded structures of substituted 4-pyrazolylbenzoates, providing insights into the molecular interactions and structural configurations (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Properties
IUPAC Name |
methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-3-8-12(19-9)13(16)15-11-6-4-10(5-7-11)14(17)18-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPJIWLSBVYBLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
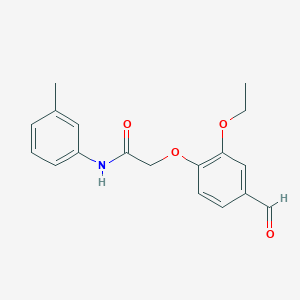
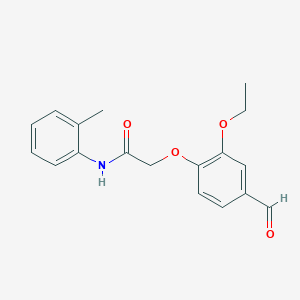

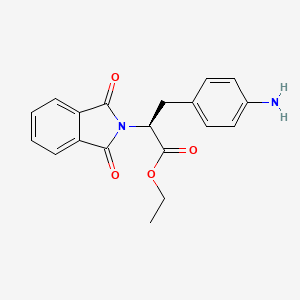
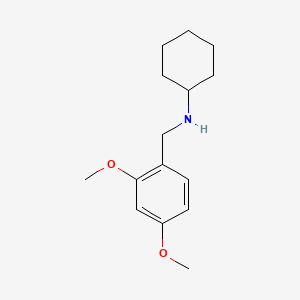

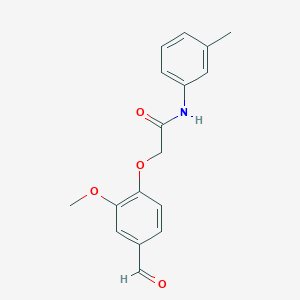
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1298174.png)
